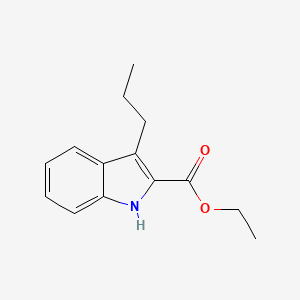
2-(4-Ethoxyphenyl)propanenitrile
概要
説明
2-(4-Ethoxyphenyl)propanenitrile is an organic compound with the molecular formula C11H13NO It is characterized by the presence of an ethoxy group attached to a phenyl ring, which is further connected to a propionitrile moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Ethoxyphenyl)propanenitrile typically involves the reaction of 4-ethoxybenzaldehyde with a suitable nitrile source under specific conditions. One common method is the reaction of 4-ethoxybenzaldehyde with malononitrile in the presence of a base such as sodium ethoxide. The reaction proceeds through a Knoevenagel condensation followed by cyclization to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of catalysts and advanced purification techniques can further improve the efficiency of the production process.
化学反応の分析
Types of Reactions
2-(4-Ethoxyphenyl)propanenitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile group to primary amines or other reduced forms.
Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines).
Major Products Formed
Oxidation: Formation of 2-(4-Ethoxyphenyl) propionic acid.
Reduction: Formation of 2-(4-Ethoxyphenyl) propylamine.
Substitution: Formation of various substituted derivatives depending on the reagents used.
科学的研究の応用
2-(4-Ethoxyphenyl)propanenitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 2-(4-Ethoxyphenyl)propanenitrile involves its interaction with specific molecular targets. The nitrile group can participate in nucleophilic addition reactions, while the phenyl ring can engage in π-π interactions with aromatic residues in proteins. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
類似化合物との比較
Similar Compounds
Propionitrile: A simpler nitrile compound with similar reactivity but lacking the ethoxyphenyl group.
4-Ethoxybenzaldehyde: Shares the ethoxyphenyl moiety but lacks the nitrile group.
2-(4-Ethoxyphenyl) acetonitrile: Similar structure but with a different carbon chain length.
Uniqueness
2-(4-Ethoxyphenyl)propanenitrile is unique due to the combination of the ethoxyphenyl and propionitrile groups, which confer specific chemical and biological properties. This makes it a valuable compound for targeted applications in various fields.
特性
分子式 |
C11H13NO |
|---|---|
分子量 |
175.23 g/mol |
IUPAC名 |
2-(4-ethoxyphenyl)propanenitrile |
InChI |
InChI=1S/C11H13NO/c1-3-13-11-6-4-10(5-7-11)9(2)8-12/h4-7,9H,3H2,1-2H3 |
InChIキー |
PKWJQJIGITWZKH-UHFFFAOYSA-N |
正規SMILES |
CCOC1=CC=C(C=C1)C(C)C#N |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details








試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
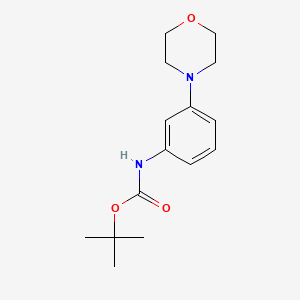
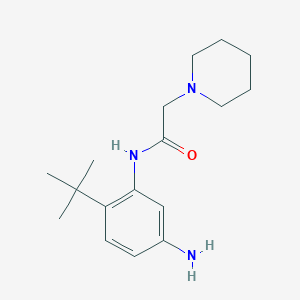
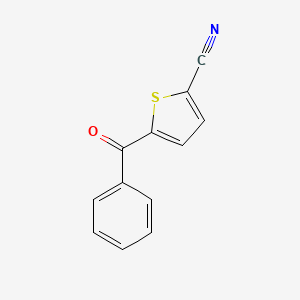
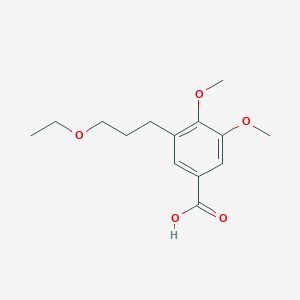
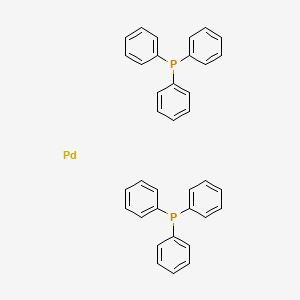
![6-chloro-2-[1-(2,5-dichloropyrimidin-4-yl)azetidin-3-yl]-1H-benzimidazole](/img/structure/B8599236.png)
![9-(2-(1H-Imidazol-1-yl)ethoxy)-3-azaspiro[5.5]undecane](/img/structure/B8599239.png)
![4-[(5S)-6,7-dihydro-5H-pyrrolo[1,2-c]imidazol-5-yl]-3-fluorobenzonitrile](/img/structure/B8599247.png)
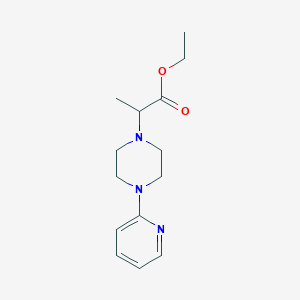
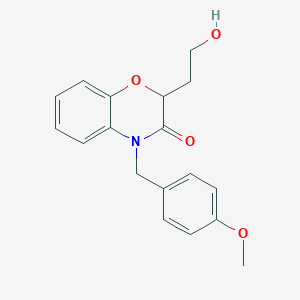
![1-{4-[1-(4-Methoxyphenyl)ethenyl]phenyl}pyrrolidine](/img/structure/B8599272.png)
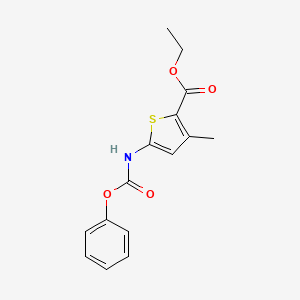
![Pyridazine, 3,6-dichloro-4-[4-(trifluoromethyl)phenyl]-](/img/structure/B8599295.png)
